molecular formula C19H9Br4NaO5S B1587801 Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt CAS No. 62625-28-9

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

Cat. No. B1587801
CAS RN: 62625-28-9
M. Wt: 691.9 g/mol
InChI Key: TWKDJMRHSLWRFI-UHFFFAOYSA-M
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Description

Phenol, 4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt), also known as Bromophenol Blue, is an industrial chemical . It is mainly used as an analytical reagent in laboratories .


Molecular Structure Analysis

The molecular formula of this compound is C21H18O5S.Na and it has a molecular weight of 405.43 g/mol .


Physical And Chemical Properties Analysis

This compound appears as a dark green powder or solid. It has a density of 0.954 g/mL at 20ºC and a melting point of over 300°C. It is soluble in water and ethanol .

Scientific Research Applications

Synthesis and Polymerization

The compound has been utilized in the synthesis of alkali-metal compounds with aryloxo groups, showing promise in catalyzing l-lactide polymerization. This process involves the formation of alkali-metal complexes with high yields, indicating its potential in polymer science (Zhang Jie et al., 2011).

Ligand Properties and Metal Complex Formation

It has been studied for its ability to form stable 1,4-bidentate ligands based on mesoionic carbenes, leading to the generation of mononuclear rhodium(I) complexes. This demonstrates its utility in forming complex molecular structures with significant applications in organometallic chemistry (Gregorio Guisado‐Barrios et al., 2011).

Catalytic and Reactive Properties

The compound shows potential in forming N-Heterocyclic Carbenes by tautomerization of mesomeric betaines. This reactivity is significant for generating cyclic boron adducts and palladium complexes, indicating a broad range of applications in catalysis and materials science (Ming Liu et al., 2016).

Hydrogen Bond Formation and Crystal Packing

It plays a role in hydrogen bond formation between acidic compounds and bis(benzimidazole), contributing to the synthesis of organic salts and the understanding of supramolecular architectures. These findings are essential in the field of crystallography and materials science (Shouwen Jin et al., 2014).

Radical Scavenging Activity

Research has identified the compound's derivatives as possessing significant radical-scavenging activity. This aspect is crucial in understanding its potential applications in antioxidation and potentially in pharmaceuticals (Xiao-Juan Duan et al., 2007).

Proton Exchange Properties

The compound's derivatives have been synthesized and characterized for their proton exchange properties, making them valuable in the development of proton exchange membranes, with implications in energy and environmental technologies (S. Saha et al., 2017).

Applications in Water Encapsulation

It has shown the ability to self-assemble into dimers in water, demonstrating its potential in encapsulating monosubstituted benzenes, phenols, and polyaromatic hydrocarbons. This feature is particularly relevant in the fields of environmental science and materials engineering (C. Yue and B. Poh, 2019).

Sorption Behavior

Studies have also explored its role in the sorption of aromatic compounds on macroporous anion exchangers. This research is significant for environmental remediation and wastewater treatment applications (S. Dra̧gan et al., 1995).

Bioremediation Potential

The compound's role in the bioremediation of Bisphenol A using reverse micelles systems has been investigated. This aspect is crucial in addressing environmental pollution and promoting sustainable practices (Urvish Chhaya and A. Gupte, 2013).

Safety And Hazards

Safety measures should be taken when handling this compound. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)18(12)24)17(10-7-14(22)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKDJMRHSLWRFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Br4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069596
Record name Bromophenol blue sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

CAS RN

62625-28-9
Record name Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromophenol blue sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 2
Reactant of Route 2
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 3
Reactant of Route 3
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 4
Reactant of Route 4
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 5
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 6
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

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